Cas no 2287285-23-6 (1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol)
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 2287285-23-6
- 1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol
- EN300-6750620
-
- Inchi: 1S/C11H14N4O/c1-2-14-6-8(7-14)15-11-4-3-9(16)5-10(11)12-13-15/h3-5,8,16H,2,6-7H2,1H3
- InChI Key: LTDIIIHRWOUIEU-UHFFFAOYSA-N
- SMILES: OC1C=CC2=C(C=1)N=NN2C1CN(CC)C1
Computed Properties
- Exact Mass: 218.11676108g/mol
- Monoisotopic Mass: 218.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 54.2Ų
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6750620-0.05g |
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol |
2287285-23-6 | 0.05g |
$1320.0 | 2023-05-30 | ||
| Enamine | EN300-6750620-0.1g |
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol |
2287285-23-6 | 0.1g |
$1384.0 | 2023-05-30 | ||
| Enamine | EN300-6750620-0.25g |
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol |
2287285-23-6 | 0.25g |
$1447.0 | 2023-05-30 | ||
| Enamine | EN300-6750620-0.5g |
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol |
2287285-23-6 | 0.5g |
$1509.0 | 2023-05-30 | ||
| Enamine | EN300-6750620-1.0g |
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol |
2287285-23-6 | 1g |
$1572.0 | 2023-05-30 | ||
| Enamine | EN300-6750620-2.5g |
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol |
2287285-23-6 | 2.5g |
$3080.0 | 2023-05-30 | ||
| Enamine | EN300-6750620-5.0g |
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol |
2287285-23-6 | 5g |
$4557.0 | 2023-05-30 | ||
| Enamine | EN300-6750620-10.0g |
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol |
2287285-23-6 | 10g |
$6758.0 | 2023-05-30 |
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol
Comprehensive Overview of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol (CAS No. 2287285-23-6)
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol (CAS No. 2287285-23-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines an azetidine ring with a benzotriazole scaffold, offering versatile reactivity and potential biological activity. Researchers are particularly interested in its applications as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted drug discovery.
In recent years, the demand for small-molecule therapeutics has surged, driven by advancements in precision medicine and computational drug design. This compound's molecular weight (C11H14N4O) and logP value suggest favorable drug-likeness, making it a candidate for lead optimization in oncology and inflammation studies. Its heterocyclic core also positions it as a potential bioisostere for existing pharmacophores, addressing common challenges like metabolic stability.
The synthesis of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol typically involves multistep organic reactions, including N-alkylation and cyclization strategies. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for verifying its purity, a topic frequently searched by synthetic chemists. Recent publications highlight its compatibility with green chemistry principles, reducing waste through catalytic methods—a hot topic in sustainable pharmaceutical manufacturing.
From a commercial perspective, suppliers often list this compound under keywords like "high-purity benzotriazole derivatives" or "azetidine-based building blocks", reflecting industry demand for fragment-based drug discovery tools. Its CAS No. 2287285-23-6 serves as a unique identifier in regulatory documentation and patent filings, emphasizing its proprietary value. Researchers exploring structure-activity relationships (SAR) frequently inquire about its crystallographic data and solubility profiles.
Emerging applications include its role in photodynamic therapy (PDT) due to the benzotriazole moiety's light-absorbing properties. This aligns with growing interest in non-invasive treatments for dermatological conditions. Additionally, its potential as a corrosion inhibitor in materials science is under investigation, though this remains a niche area compared to its biomedical relevance.
For laboratories handling 1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-5-ol, proper storage conditions (e.g., desiccated at -20°C) and handling protocols are frequently discussed in technical forums. The compound's stability under various pH conditions is another common query, particularly for formulation scientists working on oral bioavailability enhancement.
In summary, CAS No. 2287285-23-6 represents a compelling case study in modern medicinal chemistry, bridging academic research and industrial innovation. Its dual functionality—combining azetidine's conformational rigidity with benzotriazole's electronic properties—makes it a versatile tool for addressing unmet medical needs while adhering to ESG (Environmental, Social, Governance) standards in chemical development.
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